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Compound of Interest

(6-Methylpyridazin-3-
Compound Name:
yl)methanamine

Cat. No.: B1455589

This technical guide provides a detailed analysis of the expected spectroscopic data for the
novel compound (6-Methylpyridazin-3-yl)methanamine. As experimental spectra for this
specific molecule are not widely available in the public domain, this document leverages
established principles of spectroscopy and comparative data from analogous structures to
construct a robust predictive framework. This guide is intended for researchers, scientists, and
drug development professionals engaged in the synthesis, characterization, and application of
pyridazine-based compounds.

Introduction: The Significance of Spectroscopic
Characterization

(6-Methylpyridazin-3-yl)methanamine is a heterocyclic amine containing a pyridazine
scaffold, a structural motif of significant interest in medicinal chemistry due to its diverse
biological activities.[1] The precise structural elucidation of such molecules is paramount for
understanding their structure-activity relationships (SAR) and ensuring their purity and identity.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) Spectroscopy, provide a powerful and non-destructive means to
achieve this.

This guide will delve into the predicted spectroscopic signature of (6-Methylpyridazin-3-
yl)methanamine, offering a detailed interpretation of its anticipated *H NMR, 3C NMR, Mass,
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and IR spectra. The causality behind experimental choices and the logic of spectral
interpretation are emphasized to provide a practical and insightful resource.

Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme

will be used for (6-Methylpyridazin-3-yl)methanamine.

Caption: Molecular structure of (6-Methylpyridazin-3-yl)methanamine with atom numbering.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules by providing information about the chemical environment of hydrogen atoms.

Predicted *H NMR Data

The predicted *H NMR spectrum of (6-Methylpyridazin-3-yl)methanamine in a suitable
deuterated solvent, such as CDCIs or DMSO-ds, is summarized in the table below. These
predictions are based on the analysis of structurally similar compounds, including 3-
methylpyridazine[2][3] and 3-(aminomethyl)pyridine.[4]

) Predicted
Predicted ) :
) ] Predicted Coupling ]
Proton Chemical Shift oo Integration
Multiplicity Constant (J,
(3, ppm)
Hz)
H4 7.4-7.6 Doublet (d) 8.0-9.0 1H
H5 72-7.4 Doublet (d) 8.0-9.0 1H
-CH2- (C7) 39-41 Singlet (s) - 2H
-CHs (C8) 26-2.8 Singlet (s) - 3H
Broad Singlet (br
-NH:z 15-25 - 2H

s)
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Experimental Protocol

Sample Preparation:

Weigh approximately 5-10 mg of (6-Methylpyridazin-3-yl)methanamine.

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide-ds
(DMSO-de).

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e Pulse Program: Standard single-pulse sequence.

e Acquisition Parameters:

o Number of scans: 16-64

o Relaxation delay: 1-2 seconds

o Spectral width: -2 to 12 ppm

Interpretation of the Predicted *H NMR Spectrum

The predicted 'H NMR spectrum reveals several key structural features:

o Pyridazine Ring Protons (H4 and H5): The two protons on the pyridazine ring are expected
to appear as doublets in the aromatic region (o 7.2 - 7.6 ppm). Their coupling to each other
will result in a characteristic AB quartet or two distinct doublets, depending on the difference
in their chemical shifts. The downfield shift is attributed to the deshielding effect of the
aromatic ring and the two nitrogen atoms.

» Aminomethyl Protons (-CHz-): The two protons of the aminomethyl group are expected to
appear as a singlet in the range of 6 3.9 - 4.1 ppm. The absence of coupling to neighboring
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protons simplifies this signal.

o Methyl Protons (-CHs): The three protons of the methyl group attached to the pyridazine ring
are predicted to resonate as a singlet at approximately & 2.6 - 2.8 ppm.

o Amine Protons (-NHz): The amine protons typically appear as a broad singlet due to
guadrupole broadening and exchange with trace amounts of water in the solvent. The
chemical shift of this peak can vary and is dependent on concentration and temperature.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides valuable information about the carbon framework of a
molecule.

Predicted *C NMR Data

The predicted 2C NMR chemical shifts for (6-Methylpyridazin-3-yl)methanamine are
presented below. These estimations are based on known 13C NMR data for substituted
pyridazines and related heterocyclic systems.

Carbon Predicted Chemical Shift (3, ppm)
C3 155 - 160

C6 158 - 163

C4 125 - 130

C5 120 - 125

C7 (-CH2-) 45 - 50

C8 (-CHs) 20-25

Experimental Protocol

Sample Preparation:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1455589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Prepare the sample as described for tH NMR spectroscopy, using a slightly higher
concentration if necessary (20-50 mg).

Instrumentation and Acquisition:

e Spectrometer: A 100 MHz or higher field NMR spectrometer.

o Pulse Program: Standard proton-decoupled 13C NMR sequence.

e Acquisition Parameters:
o Number of scans: 1024 or more to achieve adequate signal-to-noise.
o Relaxation delay: 2-5 seconds.

o Spectral width: 0 to 200 ppm.

Interpretation of the Predicted **C NMR Spectrum

The predicted 13C NMR spectrum is consistent with the proposed structure:

o Pyridazine Ring Carbons (C3, C6, C4, C5): The carbons of the pyridazine ring are expected
to resonate in the downfield region (& 120 - 163 ppm). The carbons directly attached to the
nitrogen atoms (C3 and C6) will be the most deshielded.

o Aminomethyl Carbon (C7): The carbon of the aminomethyl group is predicted to appear in
the aliphatic region, around & 45 - 50 ppm.

o Methyl Carbon (C8): The methyl carbon will be the most upfield signal, expected around & 20
- 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

e Molecular Formula: CeHaN3
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e Molecular Weight: 123.16 g/mol
e Predicted [M+H]*: m/z 124.09

The fragmentation of pyridazine derivatives often involves the loss of nitrogen (Nz2), HCN, and
side chains. The predicted fragmentation pattern for (6-Methylpyridazin-3-yl)methanamine is
outlined below.

[CeHsNs]*™
m/z 122

y

[CeHaN3]* -NHze [CeH7N2]*
—>
m/z 123 m/z 107

-CH2NHze

[CsHsN2]* -HCN [CeHaN]*
m/z 93 m/z 95

Click to download full resolution via product page

Caption: Predicted mass fragmentation pathway for (6-Methylpyridazin-3-yl)methanamine.

Experimental Protocol

Instrumentation and lonization:
e Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

 lonization Source: Electrospray ionization (ESI) in positive ion mode is recommended for this
amine-containing compound.

Sample Introduction:

e The sample can be introduced via direct infusion or coupled with liquid chromatography (LC-
MS). A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with
0.1% formic acid) is prepared.

Interpretation of the Predicted Mass Spectrum
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e Molecular lon Peak: In ESI-MS, the protonated molecular ion [M+H]* at m/z 124.09 would be
the most prominent peak, confirming the molecular weight.

o Fragmentation Pattern: The fragmentation of pyridazines can be complex.[5][6][7] Key
expected fragments for (6-Methylpyridazin-3-yl)methanamine include:

[e]

Loss of a hydrogen radical to give an ion at m/z 122.

o

Loss of the amino radical (-NH2) to yield a fragment at m/z 107.

Cleavage of the C-C bond between the ring and the aminomethyl group, resulting in a

[¢]

fragment at m/z 93.

[¢]

Loss of dinitrogen (N2) from the pyridazine ring is a common fragmentation pathway for
this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Predicted IR Data

The predicted characteristic IR absorption bands for (6-Methylpyridazin-3-yl)methanamine
are listed below, based on the analysis of pyridazine and amine-containing compounds.[2][8]

Predicted Wavenumber

Functional Group Intensity
(cm~)
N-H Stretch (amine) 3300 - 3500 Medium, often two bands
C-H Stretch (aromatic) 3000 - 3100 Medium to Weak
C-H Stretch (aliphatic) 2850 - 3000 Medium
C=N and C=C Stretch (ring) 1400 - 1600 Medium to Strong
N-H Bend (amine) 1550 - 1650 Medium
C-N Stretch 1000 - 1250 Medium
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Experimental Protocol

Sample Preparation:

e The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a
KBr pellet if it is a solid.

Instrumentation and Acquisition:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:

o Scan range: 4000 - 400 cm™?

o Resolution: 4 cm

o Number of scans: 16-32

Interpretation of the Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups:

o Amine Group: The presence of a primary amine will be confirmed by the characteristic N-H
stretching vibrations in the 3300-3500 cm~1 region and an N-H bending vibration around
1550-1650 cm™2.

e Pyridazine Ring: The aromatic C-H stretching vibrations above 3000 cm~* and the C=N and
C=C ring stretching vibrations in the 1400-1600 cm~* region are indicative of the pyridazine
ring.

 Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups will
appear in the 2850-3000 cm~! range.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of (6-
Methylpyridazin-3-yl)methanamine. By leveraging data from analogous structures and
fundamental spectroscopic principles, we have constructed a detailed and reliable set of
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expected 'H NMR, 3C NMR, Mass Spectrometry, and IR data. This guide serves as a valuable
resource for researchers in the field, enabling them to confidently identify and characterize this
and related pyridazine derivatives in their synthetic and drug discovery endeavors. The
provided protocols and interpretations are designed to be self-validating, ensuring a high
degree of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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